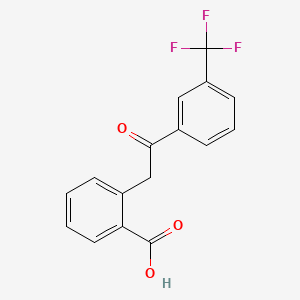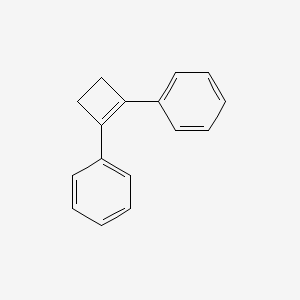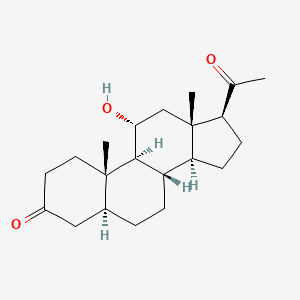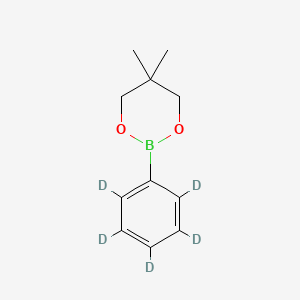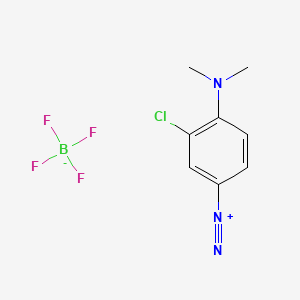
3-Chloro-4-(dimethylamino)benzenediazonium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(dimethylamino)benzenediazonium tetrafluoroborate is an aromatic diazonium salt with the molecular formula C8H9ClN3.BF4. This compound is known for its reactivity and versatility in organic synthesis, particularly in the formation of azo compounds and other substituted aromatic compounds .
Preparation Methods
The synthesis of 3-Chloro-4-(dimethylamino)benzenediazonium tetrafluoroborate typically involves the diazotization of 3-chloro-4-(dimethylamino)aniline. The process includes the following steps:
Diazotization: The aromatic amine (3-chloro-4-(dimethylamino)aniline) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Precipitation: The resulting diazonium salt is then precipitated by adding tetrafluoroboric acid (HBF4), forming this compound.
Chemical Reactions Analysis
3-Chloro-4-(dimethylamino)benzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles through Sandmeyer reactions, forming products such as aryl chlorides, bromides, and cyanides.
Coupling Reactions: The compound can participate in diazonium coupling reactions with phenols and aromatic amines to form azo compounds, which are useful in dye synthesis.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common reagents used in these reactions include copper(I) chloride, copper(I) bromide, copper(I) cyanide, and phenols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-4-(dimethylamino)benzenediazonium tetrafluoroborate has several scientific research applications:
Organic Synthesis: It is used in the synthesis of various aromatic compounds through substitution and coupling reactions.
Dye Manufacturing: The compound is employed in the production of azo dyes, which are widely used in the textile industry.
Bioconjugation: The diazonium group can react with biomolecules, such as proteins and nucleic acids, for labeling and modification purposes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(dimethylamino)benzenediazonium tetrafluoroborate involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various substitution reactions, where the nitrogen group is replaced by other nucleophiles. This reactivity is due to the excellent leaving group properties of nitrogen gas (N2), which is released during the reaction .
Comparison with Similar Compounds
3-Chloro-4-(dimethylamino)benzenediazonium tetrafluoroborate can be compared with other diazonium salts, such as:
3-Chloro-4-(dimethylamino)benzenediazonium hexafluorophosphate: Similar in structure but with a different counterion (hexafluorophosphate instead of tetrafluoroborate).
Benzenediazonium chloride: A simpler diazonium salt without the chloro and dimethylamino substituents.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and the types of products formed in reactions .
Properties
CAS No. |
64909-33-7 |
|---|---|
Molecular Formula |
C8H9BClF4N3 |
Molecular Weight |
269.44 g/mol |
IUPAC Name |
3-chloro-4-(dimethylamino)benzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C8H9ClN3.BF4/c1-12(2)8-4-3-6(11-10)5-7(8)9;2-1(3,4)5/h3-5H,1-2H3;/q+1;-1 |
InChI Key |
IDACRSRWLVEBGV-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CN(C)C1=C(C=C(C=C1)[N+]#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


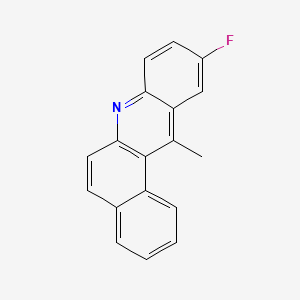
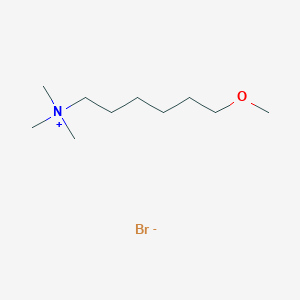
![(3R,8S)-2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-ol](/img/structure/B13422159.png)
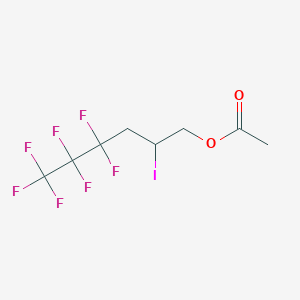
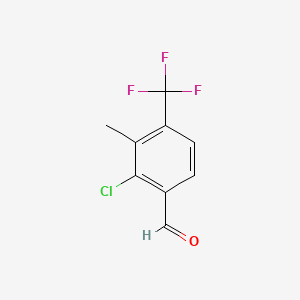
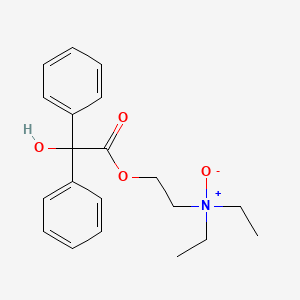
![Tert-butyl 3-[(4-methoxyphenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate](/img/structure/B13422173.png)

